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Compound of Interest

Compound Name: 2,6-Dimethylbenzonitrile

Cat. No.: B146758

Introduction

2,6-Dimethylbenzonitrile, a disubstituted aromatic nitrile, serves as a valuable chemical
intermediate in the synthesis of complex organic molecules. Within the agrochemical sector, its
utility is particularly pronounced in the generation of substituted anilines, which are foundational
building blocks for a variety of pesticides. The 2,6-dimethylphenyl moiety, derivable from 2,6-
dimethylbenzonitrile, is a key structural feature of the phenylamide class of systemic
fungicides. These fungicides are highly effective against oomycete pathogens, which are
responsible for devastating plant diseases such as late blight and downy mildew.

This document provides a detailed technical guide for researchers and chemical development
professionals on the application of 2,6-dimethylbenzonitrile as a starting material for the
synthesis of the widely used fungicide, Metalaxyl. The protocols described herein are based on
established chemical transformations and provide a comprehensive workflow from the nitrile
starting material to the final active ingredient.

Core Synthesis Pathway: From Nitrile to Fungicide

The overall synthetic strategy involves a two-stage process. The first stage is the reduction of
the nitrile group of 2,6-dimethylbenzonitrile to a primary amine, yielding 2,6-dimethylaniline
(also known as 2,6-xylidine). The second stage involves a two-step, one-pot reaction sequence
where 2,6-dimethylaniline is first alkylated with a lactate derivative followed by acylation to yield
Metalaxyl.
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Caption: Overall workflow for the synthesis of Metalaxyl from 2,6-Dimethylbenzonitrile.

Stage 1: Reduction of 2,6-Dimethylbenzonitrile to
2,6-Dimethylaniline

The conversion of the nitrile functionality to a primary amine is a critical step. This can be
achieved through several robust reduction methods. Two common and effective laboratory-
scale methods are reduction with lithium aluminum hydride (LiAlH4) and catalytic
hydrogenation.

Protocol 1: Reduction using Lithium Aluminum Hydride
(LiAIH4)
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LiAlH4 is a powerful reducing agent capable of efficiently converting nitriles to primary amines.
[1][2][3] This method is often preferred for its high yield and relatively fast reaction times at a
laboratory scale.

Materials:

2,6-Dimethylbenzonitrile

e Lithium aluminum hydride (LiAIH4)

e Anhydrous tetrahydrofuran (THF)

e Deionized water

e 10% aqueous sodium hydroxide (NaOH) solution

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

o Ethyl acetate

e Round-bottom flask

o Reflux condenser

e Dropping funnel

o Magnetic stirrer

e Heating mantle

e |ce bath

Procedure:

o Under an inert atmosphere (e.g., nitrogen or argon), carefully suspend LiAlH4 (1.5
equivalents) in anhydrous THF (10 volumes relative to the nitrile) in a round-bottom flask
equipped with a magnetic stirrer and a reflux condenser.

e Cool the suspension to 0 °C using an ice bath.
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» Dissolve 2,6-dimethylbenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to
the LiAlH4 suspension via a dropping funnel, maintaining the temperature at 0 °C.

 After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature. Then, gently heat the mixture to reflux for 4-6 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).
¢ Once the reaction is complete, cool the flask to 0 °C in an ice bath.

o Carefully quench the excess LiAlHa by the sequential, dropwise addition of water (1 volume
relative to LiAIH4), followed by 10% aqueous NaOH (1.5 volumes relative to LiAlH4), and
finally water again (3 volumes relative to LiAlH4). This should produce a granular precipitate.

« Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl
acetate.

o Collect the filtrate and separate the organic layer.

e Wash the organic layer with brine, dry over anhydrous MgSOa4 or Na2SOa4, filter, and
concentrate under reduced pressure to yield crude 2,6-dimethylaniline.

e The crude product can be purified by vacuum distillation.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a greener alternative to using metal hydrides and is more amenable
to industrial scale-up.[4][5][6] Various catalysts can be employed, with palladium on carbon
(Pd/C) or Raney nickel being common choices.

Materials:
e 2,6-Dimethylbenzonitrile
» Palladium on carbon (5% or 10% Pd/C) or Raney nickel

e Ethanol or methanol
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Hydrogen gas source

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

In a suitable hydrogenation vessel, dissolve 2,6-dimethylbenzonitrile in a solvent such as
ethanol or methanol.

Add the hydrogenation catalyst (e.g., 5-10 mol% of Pd/C).

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing
hydrogen gas.

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60
°C) until the uptake of hydrogen ceases.

Monitor the reaction by TLC or gas chromatography (GC).

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an
inert gas.

Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dimethylaniline.

Purify the product by vacuum distillation.

Stage 2: Synthesis of Metalaxyl from 2,6-
Dimethylaniline

The synthesis of Metalaxyl from 2,6-dimethylaniline is typically achieved in a two-step process

that can often be performed in a single pot.[7][8] The first step is the N-alkylation of 2,6-

dimethylaniline with methyl 2-bromopropionate to form the key intermediate, N-(2,6-
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dimethylphenyl)alanine methyl ester.[9] The second step is the N-acylation of this intermediate
with methoxyacetyl chloride to yield Metalaxyl.[10][11]

Step 1: N-Alkylation

2,6-Dimethylaniline

Methyl 2-bromopropionate
(Base, e.g., NaHCO3)

N-(2,6-dimethylphenyl)alanine methyl ester

+ Methoxyacetyl chloride
Base, e.g., Triethylamine)

Step 2: N{Acylation

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of Metalaxyl from 2,6-dimethylaniline.

Protocol 3: Two-Step, One-Pot Synthesis of Metalaxyl

This protocol outlines a common laboratory method for the synthesis of Metalaxy!.

Materials:

2,6-Dimethylaniline (from Stage 1)

Methyl 2-bromopropionate

Methoxyacetyl chloride

Sodium bicarbonate (NaHCO3)
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o Triethylamine (EtsN) or Pyridine

¢ Anhydrous toluene or dichloromethane (DCM)
» Deionized water

e Brine (saturated agueous NaCl solution)
e Anhydrous magnesium sulfate (MgSQOa)
» Round-bottom flask

» Reflux condenser

e Dropping funnel

e Magnetic stirrer

e Heating mantle

Procedure:

Step A: N-Alkylation

 In a round-bottom flask, dissolve 2,6-dimethylaniline (1 equivalent) and an excess of methyl
2-bromopropionate (e.g., 1.5 equivalents) in anhydrous toluene.

e Add sodium bicarbonate (a slight excess, e.g., 2 equivalents) to act as a base and
scavenger for the HBr formed.

e Heat the mixture to reflux (around 110 °C for toluene) and stir for 12-18 hours.
e Monitor the formation of N-(2,6-dimethylphenyl)alanine methyl ester by TLC or GC.
o Once the first step is complete, cool the reaction mixture to room temperature.

Step B: N-Acylation
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» To the cooled reaction mixture containing the intermediate, add triethylamine (1.2
equivalents).

e Cool the mixture to 0 °C in an ice bath.

e Slowly add methoxyacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature
remains low.

o After the addition, allow the reaction to warm to room temperature and stir for an additional
2-4 hours.

¢ Monitor the formation of Metalaxyl by TLC or GC.
e Upon completion, quench the reaction by adding water.

o Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCI)
to remove any remaining aniline and triethylamine, then with a saturated sodium bicarbonate
solution, and finally with brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to obtain crude Metalaxyl.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization.

Data Summary

Reaction Starting Key Typical .
) Solvent ] Purity
Stage Material Reagents Yield
2,6- _
Stage 1: ] LiAlHa4 or THF or >98% (after
) Dimethylbenz >90% o
Reduction o Hz/Pd-C Ethanol distillation)
onitrile
Methyl 2-
Stage 2: 2,6- bromopropion
] N Toluene or >95% (after
Metalaxyl Dimethylanili ate, 85-95% o
i DCM purification)
Synthesis ne Methoxyacety
| chloride
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Conclusion

2,6-Dimethylbenzonitrile is a viable and effective starting material for the synthesis of the
phenylamide fungicide Metalaxyl. The synthetic route, involving an initial reduction to 2,6-
dimethylaniline followed by a two-step alkylation and acylation, provides a clear and
reproducible pathway to this important agrochemical. The choice of reagents and conditions for
the initial reduction step can be tailored based on the available equipment, scale, and safety
considerations. The subsequent synthesis of Metalaxyl is a robust process that can be
performed efficiently in a one-pot procedure. The protocols provided in this application note
offer a solid foundation for researchers and professionals in the field of agrochemical
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146758#application-of-2-6-dimethylbenzonitrile-in-
agrochemical-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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